(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-naphthalen-2-ylsulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoquinolinecarboxamide, 2-(3-((2-(acetylamino)-3-(2-naphthalenylsulfonyl)-1-oxopropyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-, (3S-(2(2S*,3R*(R*)),3alpha,4abeta,8abeta))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a unique structure that includes isoquinoline, naphthalenylsulfonyl, and phenylbutyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of isoquinoline derivatives, followed by the introduction of acetylamino and naphthalenylsulfonyl groups through specific reagents and catalysts. The final steps often involve the formation of the carboxamide group and the incorporation of the phenylbutyl moiety.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, protein binding, and cellular processes. Its structural features make it suitable for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can enhance the performance of various products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the functional groups present in the molecule and their ability to form bonds with target sites. This interaction can lead to the modulation of biological activities, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Naphthalenylsulfonyl Compounds: Molecules containing the naphthalenylsulfonyl group.
Phenylbutyl Derivatives: Compounds with phenylbutyl moieties.
Uniqueness
This compound’s uniqueness lies in its combination of isoquinoline, naphthalenylsulfonyl, and phenylbutyl groups, which provide a distinct set of chemical and biological properties. This combination allows for diverse applications and makes it a valuable subject for research.
Properties
CAS No. |
159878-24-7 |
---|---|
Molecular Formula |
C39H52N4O6S |
Molecular Weight |
704.9 g/mol |
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-naphthalen-2-ylsulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C39H52N4O6S/c1-26(44)40-34(25-50(48,49)32-19-18-28-14-8-9-15-29(28)21-32)37(46)41-33(20-27-12-6-5-7-13-27)36(45)24-43-23-31-17-11-10-16-30(31)22-35(43)38(47)42-39(2,3)4/h5-9,12-15,18-19,21,30-31,33-36,45H,10-11,16-17,20,22-25H2,1-4H3,(H,40,44)(H,41,46)(H,42,47)/t30-,31+,33-,34+,35-,36+/m0/s1 |
InChI Key |
JCNVJZXOHPISSM-XGRSQTKDSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CN4C[C@H]5CCCC[C@H]5C[C@H]4C(=O)NC(C)(C)C)O |
SMILES |
CC(=O)NC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=CC=C3)C(CN4CC5CCCCC5CC4C(=O)NC(C)(C)C)O |
Canonical SMILES |
CC(=O)NC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=CC=C3)C(CN4CC5CCCCC5CC4C(=O)NC(C)(C)C)O |
159878-24-7 | |
Synonyms |
(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-naphthalen-2-ylsulfonyl -propanoyl]amino]-2-hydroxy-4-phenyl-butyl]-N-tert-butyl-3,4,4a,5,6,7, 8,8a-octahydro-1H-isoquinoline-3-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.